1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one
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Overview
Description
1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and a pentanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one typically involves multi-step organic reactions. The key steps include the formation of the quinoline core, the introduction of the dithiolo ring, and the attachment of the pentanone side chain. Common reagents used in these reactions include methoxy compounds, dimethyl groups, and thioxo reagents. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dithiolo ring and quinoline core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: Known for their antimicrobial and anticancer activities.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anti-inflammatory properties
Uniqueness
1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one is unique due to its combination of a quinoline core, dithiolo ring, and pentanone side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H21NO2S3 |
---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)pentan-1-one |
InChI |
InChI=1S/C18H21NO2S3/c1-5-6-7-14(20)19-13-10-11(21-4)8-9-12(13)15-16(18(19,2)3)23-24-17(15)22/h8-10H,5-7H2,1-4H3 |
InChI Key |
IMUJXPLMHVFOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C2=C(C=CC(=C2)OC)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
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